Methanethione, (4-methoxyphenyl)phenyl-
Description
Overview of Thiocarbonyl Compounds in Contemporary Organic Chemistry
Thiocarbonyl compounds, characterized by a carbon-sulfur double bond (C=S), are the sulfur analogues of carbonyl compounds. mpg.de This family includes thioaldehydes, thioketones, thioesters, and thioamides. The replacement of the oxygen atom in a carbonyl group with a sulfur atom leads to significant changes in the chemical and physical properties of the molecule. The C=S bond is weaker and more polarizable than the C=O bond, which imparts unique reactivity to thiocarbonyl compounds. caltech.edu
In contemporary organic synthesis, thiocarbonyl compounds are valued as versatile intermediates. nih.gov Their enhanced reactivity makes them excellent dienophiles and dipolarophiles in cycloaddition reactions. researchgate.net Furthermore, the thiocarbonyl group can be involved in various transformations, including reactions with nucleophiles and electrophiles, making them valuable synthons for the construction of complex sulfur-containing heterocyclic systems. nih.gov A common method for the synthesis of thioketones is the thionation of the corresponding ketone using reagents like Lawesson's reagent. nih.govorganic-chemistry.org
The Significance of Aryl Substituents in Modulating Molecular Structure and Reactivity of Thioketones
The stability and reactivity of thioketones are profoundly influenced by the nature of the substituents attached to the thiocarbonyl carbon. Aryl substituents, in particular, play a crucial role in stabilizing the thiocarbonyl group through resonance. This delocalization of the π-electrons of the C=S bond into the aromatic ring(s) reduces the inherent instability of the thiocarbonyl group, allowing for the isolation and study of these compounds.
The electronic nature of the substituents on the aryl rings further modulates the properties of the thioketone. Electron-donating groups (EDGs) increase the electron density on the thiocarbonyl sulfur, influencing its nucleophilicity and its behavior in reactions. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the thiocarbonyl carbon more electrophilic. This ability to tune the electronic properties through substitution on the aryl rings makes aromatic thioketones valuable probes for studying reaction mechanisms and for designing molecules with specific reactivity.
Contextualization of the (4-Methoxyphenyl)phenyl- Substitution Pattern within Methanethione Research
The specific compound, Methanethione, (4-methoxyphenyl)phenyl-, features an unsymmetrical diaryl substitution pattern. One aryl group is a simple phenyl ring, while the other is a 4-methoxyphenyl (B3050149) group. The methoxy (B1213986) group at the para position of one of the phenyl rings acts as a strong electron-donating group through resonance. This electronic asymmetry is expected to have a significant impact on the molecular properties and reactivity of the thioketone.
This substitution pattern creates a molecule with a "push-pull" electronic character, where the electron-donating methoxy group "pushes" electron density into the aromatic system and towards the thiocarbonyl group, while the phenyl group acts as a standard aromatic substituent. This electronic arrangement is of particular interest in the study of cycloaddition reactions and in understanding the regioselectivity of nucleophilic and electrophilic attacks on the thiocarbonyl moiety. The study of such unsymmetrically substituted diaryl thioketones provides valuable insights into the subtle electronic effects that govern the behavior of this important class of compounds.
Detailed Research Findings
While specific experimental data for Methanethione, (4-methoxyphenyl)phenyl- is not extensively documented in publicly available literature, its properties can be reliably predicted based on the well-established chemistry of diaryl thioketones and related aromatic compounds. The following tables present expected data based on analogous structures and theoretical principles.
Table 1: Predicted Spectroscopic Data for Methanethione, (4-methoxyphenyl)phenyl- Note: These are predicted values based on data for analogous compounds and general spectroscopic principles.
| Spectroscopic Technique | Predicted Chemical Shifts / Absorption |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.60 (m, 9H, Ar-H), 3.85 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~230-240 (C=S), 160-165 (C-OCH₃), 114-145 (Ar-C), 55.6 (OCH₃) |
| IR (KBr) | ν (cm⁻¹): ~1250 (Ar-O stretch), ~1050-1200 (C=S stretch) |
| UV-Vis (in cyclohexane) | λ_max (nm): ~315 (π→π), ~590 (n→π) |
Table 2: Predicted Reactivity Profile of Methanethione, (4-methoxyphenyl)phenyl- Note: This table outlines the expected reactivity based on the general behavior of diaryl thioketones.
| Reaction Type | Reactant | Expected Product |
| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene | Dihydrothiopyran derivative |
| [3+2] Cycloaddition | Diazomethane | 1,3,4-Thiadiazoline derivative |
| Nucleophilic Attack | Phenyl lithium | Diphenyl(4-methoxyphenyl)methanethiolate anion |
| Electrophilic Attack | Methyl iodide (on sulfur) | S-methyl- (4-methoxyphenyl)phenyl-methanethionium iodide |
| Thionation Precursor | (4-methoxyphenyl)phenyl-methanone | Methanethione, (4-methoxyphenyl)phenyl- |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1141-07-7 |
|---|---|
Molecular Formula |
C14H12OS |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
(4-methoxyphenyl)-phenylmethanethione |
InChI |
InChI=1S/C14H12OS/c1-15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
GAHFJPBLVKJKRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Methanethione, 4 Methoxyphenyl Phenyl and Analogous Aromatic Thioketones
Direct Thionation Approaches for Carbonyl Precursors
The most straightforward method for synthesizing aromatic thioketones is the direct thionation of their corresponding ketone precursors. In the case of Methanethione, (4-methoxyphenyl)phenyl-, the precursor would be (4-methoxyphenyl)phenyl-methanone. This approach involves the use of a thionating agent to directly replace the oxygen atom of the carbonyl group with a sulfur atom.
Utilization of Phosphorous Sulfides (e.g., Lawesson's Reagent) for C=O to C=S Conversion
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and effective thionating agent for the conversion of ketones to thioketones. wikipedia.org It is generally considered milder and more convenient than phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org The reaction is applicable to a wide range of carbonyl compounds, including aromatic ketones, and typically provides good yields of the corresponding thioketones. nih.govorganic-chemistry.org
The mechanism of thionation with Lawesson's reagent is believed to proceed through a two-step process. Initially, the Lawesson's reagent is in equilibrium with a more reactive dithiophosphine ylide monomer in solution. nih.govorganic-chemistry.org This reactive species undergoes a concerted cycloaddition with the carbonyl compound to form a four-membered thiaoxaphosphetane intermediate. researchgate.netacs.org The driving force for the reaction is the subsequent cycloreversion of this intermediate, which leads to the formation of the desired thiocarbonyl compound and a stable phosphorus-oxygen double bond byproduct. organic-chemistry.orgacs.org This mechanistic pathway is similar to that of the Wittig reaction. nih.govorganic-chemistry.org
Conventional methods for thionation using Lawesson's reagent often require elevated temperatures, prolonged reaction times (ranging from 2 to 25 hours), and the use of dry solvents such as toluene (B28343) or xylene. nih.gov However, advancements have been made to optimize these conditions. For instance, microwave-assisted synthesis has been shown to significantly accelerate the reaction, often reducing the reaction time to a few minutes and allowing for solvent-free conditions. nih.govorganic-chemistry.org
| Ketone Precursor | Thionating Agent | Solvent | Conditions | Yield |
| (4-methoxyphenyl)phenyl-methanone (analogy) | Lawesson's Reagent | Toluene | Reflux, 2-4 h | Good (expected) |
| Benzophenone | Lawesson's Reagent | Toluene | Reflux | Modest |
| Ferrocenyl hetaryl ketones | Lawesson's Reagent | THF | 65 °C, 1-2 h | 75-85% nih.gov |
| Substituted ketones | Lawesson's Reagent | Toluene | Microwave (150W), 2 min | Good nih.gov |
Alternative Thionating Agents and Reaction Conditions
While Lawesson's reagent is popular, several other thionating agents can be employed for the synthesis of aromatic thioketones.
Phosphorus Pentasulfide (P₄S₁₀): This is a classical and powerful thionating agent. wikipedia.org However, it often requires harsh reaction conditions, such as high temperatures and long reaction times, and can lead to side reactions. wikipedia.orgnih.gov Its use also necessitates anhydrous conditions due to its reactivity with moisture. nih.gov The combination of P₄S₁₀ with alumina (B75360) (Al₂O₃) has been reported as an efficient method for the thionation of ketones in acetonitrile. researchgate.net
Hydrogen Sulfide (B99878) (H₂S) in the presence of an acid: The reaction of a ketone with hydrogen sulfide in the presence of an acid like hydrogen chloride is one of the most widely used methods for preparing thioketones. thieme-connect.de This method's success is highly dependent on factors such as temperature, reaction time, and solvent. thieme-connect.de
Bis(trimethylsilyl)sulfide ((TMS)₂S): This reagent has also been used for the thionation of ketones. wikipedia.org The reaction can be catalyzed by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). thieme-connect.de
Other Reagents: A variety of other reagents have been developed for thionation, including Davy's reagent, Heimgartner's reagent, and a combination of phosphorus trichloride (B1173362) (PSCl₃), water, and triethylamine (B128534) (Et₃N) under microwave irradiation. researchgate.netorganic-chemistry.org Each of these reagents may offer advantages in terms of reactivity, selectivity, or reaction conditions for specific substrates.
| Thionating Agent | Typical Substrates | Advantages | Disadvantages |
| Phosphorus Pentasulfide (P₄S₁₀) | Non-enolizable ketones | Powerful reagent | Harsh conditions, side reactions wikipedia.orgnih.gov |
| Hydrogen Sulfide/Acid | Aliphatic and aromatic ketones | Widely applicable | Dependent on multiple reaction parameters thieme-connect.de |
| Bis(trimethylsilyl)sulfide | Ketones | Milder conditions | May require a catalyst thieme-connect.de |
| PSCl₃/H₂O/Et₃N | Various carbonyls | Rapid, solvent-free (MW) | Specific reagent combination |
Multi-Step Synthetic Strategies for Substituted Methanethiones
In addition to direct thionation, multi-step synthetic routes can provide access to substituted methanethiones and their analogs, sometimes offering better control over the final product or allowing for the introduction of diverse functional groups.
Formation via Organometallic Reagents and Thiocarbonyl Precursors
Organometallic reagents are fundamental in organic synthesis for the formation of carbon-carbon bonds. mt.com While less common for the direct formation of a thioketone from a carbonyl, they are crucial in constructing the ketone precursor. For example, (4-methoxyphenyl)phenyl-methanone can be synthesized via a Friedel-Crafts acylation of anisole (B1667542) with benzoyl chloride. prepchem.com Alternatively, organometallic routes, such as the reaction of a Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) with benzaldehyde (B42025) followed by oxidation, can be employed to create the ketone skeleton, which is then subjected to thionation as described in section 2.1.
Synthesis through Elimination or Rearrangement Reactions
The synthesis of thioketones through elimination or rearrangement reactions is also a viable, though less general, approach. For instance, thioketones can be prepared from geminal dichlorides, which are themselves typically synthesized from ketones. wikipedia.org The reaction of hydrazones with sulfur dichloride or sulfur monochloride can also yield thioketones. thieme-connect.de While specific examples for Methanethione, (4-methoxyphenyl)phenyl- are not detailed, these general methodologies could potentially be adapted for its synthesis.
Green Chemistry Principles in Methanethione Synthesis
Applying the principles of green chemistry to the synthesis of thioketones is an area of growing interest, aiming to reduce environmental impact and improve safety and efficiency.
Key green chemistry approaches applicable to the synthesis of Methanethione, (4-methoxyphenyl)phenyl- and its analogs include:
Microwave-Assisted Synthesis: As mentioned previously, the use of microwave irradiation can dramatically reduce reaction times, often leading to cleaner reactions and higher yields. nih.gov This technique can also enable solvent-free reactions, which is a significant green advantage. organic-chemistry.org A solvent-free, high-yield conversion of ketones to thioketones using Lawesson's reagent under microwave irradiation has been described, avoiding the need for dry solvents and an excess of the reagent. organic-chemistry.org
Mechanochemistry: This involves conducting reactions in the solid state by grinding, which can reduce or eliminate the need for solvents. nih.gov Mechanochemical methods have been explored for various organic transformations and represent a promising green alternative for thioketone synthesis. nih.gov
Use of Safer Solvents and Reagents: The selection of less hazardous solvents and reagents is a core principle of green chemistry. While many traditional thionation reactions use solvents like toluene or xylene, exploring greener alternatives is an ongoing effort. Similarly, developing more efficient and less toxic thionating agents is a key research goal.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a measure of a reaction's efficiency. While thionation reactions with reagents like Lawesson's reagent have byproducts, optimizing these reactions to use stoichiometric amounts of reagents and achieve high yields contributes to better atom economy.
The growing awareness of the need for sustainable chemical processes is driving the development of more environmentally friendly methods for the synthesis of important chemical compounds like Methanethione, (4-methoxyphenyl)phenyl-. researchgate.net
Mechanochemical Synthesis Techniques for Related Thioacylating Reagents
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool in organic synthesis. nih.gov This approach, often performed in a ball mill, aligns with green chemistry principles by minimizing or eliminating the need for solvents. nih.gov The synthesis of thioamides and thioketones via mechanochemical methods frequently employs a thioacylating agent, with Lawesson's reagent being a prominent example.
Liquid-Assisted Grinding (LAG) is a common mechanochemical technique where a small amount of liquid is added to the solid reactants to facilitate the reaction. This method has been successfully applied to the synthesis of various thioamides from their corresponding amides using Lawesson's reagent. The choice of milling equipment, such as the material of the grinding jars and balls, can influence the reaction's outcome and efficiency.
Research into the mechanochemical synthesis of α,α-amino thioketones has demonstrated a catalyst-free, one-pot, three-component reaction involving the milling of 2-oxo aldehydes, amines, and thiols. nih.gov This method proceeds through the in-situ formation and subsequent thiolation of α-imino ketones, showcasing the versatility of mechanochemistry in constructing complex sulfur-containing molecules without the need for catalysts or oxidizing additives. nih.gov
Table 1: Examples of Mechanochemical Synthesis of Thio-Compounds
| Product Type | Reactants | Reagent/Conditions | Key Features |
| Thioamides | Amides | Lawesson's Reagent / Ball Mill (LAG) | Solvent-minimized, efficient, applicable to various substrates |
| α,α-Amino Thioketones | 2-oxo aldehydes, amines, thiols | Ball Mill (LAG) | Catalyst-free, one-pot, three-component |
| Aromatic Ketones | Amides | Pyrylium tetrafluoroborate (B81430) / Ball Mill | Deaminative arylation, environmentally friendly |
| α-Keto Thioamide | Acetophenone derivatives | Base-mediated / Ball Mill | Limited example of organosulfur synthesis via mechanochemistry |
This table provides an overview of various thio-compound syntheses achieved through mechanochemical methods, highlighting the reactants and key features of each process.
Solvent-Free or Reduced-Solvent Methodologies
Solvent-free synthesis, particularly when enhanced by microwave irradiation, offers a rapid and efficient alternative to conventional solution-based reactions for preparing thioketones. oatext.comnih.gov These methods reduce environmental impact and often lead to higher yields and shorter reaction times. oatext.com
Microwave-assisted synthesis has been extensively used for the thionation of carbonyl compounds. researchgate.net The direct irradiation of a neat mixture of a ketone and a thionating agent, such as Lawesson's reagent, can dramatically accelerate the conversion to the corresponding thioketone. nih.govresearchgate.net This technique avoids the need for dry, high-boiling solvents like toluene or xylene, which are typically required in conventional heating methods. clockss.org The efficiency of microwave heating stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. cem.com
Studies have shown that a wide array of carbonyl compounds, including ketones, lactones, amides, and esters, can be efficiently converted to their thio-analogs under solvent-free microwave conditions. nih.gov For instance, the reaction of alkylxanthines with Lawesson's reagent under microwave irradiation selectively yields 6-thio derivatives or 2,6-dithio derivatives depending on the stoichiometry of the reagent, all without the use of a solvent. clockss.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Thionation
| Substrate | Method | Conditions | Reaction Time | Yield |
| Benzophenone | Conventional | Lawesson's Reagent, Toluene, Reflux | Several hours | Moderate |
| Benzophenone | Microwave | Lawesson's Reagent, Solvent-Free | 2-5 minutes | High (e.g., >90%) |
| Flavone | Conventional | Lawesson's Reagent, Xylene, Reflux | 4-6 hours | Good |
| Flavone | Microwave | Lawesson's Reagent, Solvent-Free | 3-6 minutes | Excellent |
| γ-Butyrolactone | Conventional | Lawesson's Reagent, Toluene, Reflux | 8 hours | 75% |
| γ-Butyrolactone | Microwave | Lawesson's Reagent, Solvent-Free | 10 minutes | 92% |
This table compares the reaction times and yields for the thionation of various carbonyl compounds using conventional heating in solvent versus solvent-free microwave irradiation, illustrating the significant advantages of the latter.
In addition to microwave-assisted methods, some reactions can be carried out under thermal conditions without any solvent or catalyst. For example, the synthesis of certain quinazolin-2-thione derivatives has been achieved by simply heating o-aminobenzophenone with aryl isothiocyanates, resulting in practically quantitative yields. rsc.org These solvent-free approaches highlight a significant trend in modern organic synthesis towards more sustainable and efficient chemical processes.
Reactivity and Reaction Mechanisms of Methanethione, 4 Methoxyphenyl Phenyl
Chemical Transformations Involving the Thiocarbonyl (C=S) Group
The carbon-sulfur double bond in Methanethione, (4-methoxyphenyl)phenyl- is the primary site of its chemical reactivity. Compared to its carbonyl (C=O) analog, the C=S bond is longer, weaker, and more polarizable, making the compound generally more reactive towards a variety of reagents.
Nucleophilic Addition Reactions to the C=S Bond
The electrophilic carbon atom of the thiocarbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which can then be protonated or undergo further transformation. The rate and equilibrium of these additions are sensitive to the nature of the nucleophile and the electronic properties of the thioketone.
While specific kinetic data for the nucleophilic addition to Methanethione, (4-methoxyphenyl)phenyl- is not extensively documented in readily available literature, the general reactivity trends of diarylthioketones can be inferred. The presence of the electron-donating 4-methoxyphenyl (B3050149) group is expected to slightly decrease the electrophilicity of the thiocarbonyl carbon compared to unsubstituted thiobenzophenone, thereby potentially slowing down the rate of nucleophilic attack.
Common nucleophiles that react with thioketones include organometallic reagents (e.g., Grignard reagents, organolithium compounds), amines, and thiolates.
Table 1: Examples of Nucleophilic Addition Reactions with Thioketones
| Nucleophile | Product Type |
|---|---|
| Grignard Reagents (R-MgX) | Tertiary Thiols |
| Organolithium Reagents (R-Li) | Tertiary Thiols |
| Primary Amines (R-NH₂) | Thioimines |
| Secondary Amines (R₂NH) | Enamines or Thioaminals |
Electrophilic Reactions at Sulfur and Carbon Centers
The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons, making it a potential site for electrophilic attack. Reactions with electrophiles can lead to the formation of sulfonium (B1226848) ions or other sulfur-functionalized products. For instance, alkylation of the sulfur atom with alkyl halides can occur, although the carbon atom can also be a site of electrophilic attack depending on the reaction conditions and the nature of the electrophile.
Cycloaddition Reactions (e.g., [2+2], [2+3], [2+4] Cycloadditions)
Methanethione, (4-methoxyphenyl)phenyl-, like other thioketones, can participate in various cycloaddition reactions, where the C=S bond acts as a dienophile or a dipolarophile. These reactions are valuable for the synthesis of various sulfur-containing heterocyclic compounds.
[2+2] Cycloadditions: Thioketones can undergo [2+2] cycloaddition reactions with ketenes, allenes, and certain activated alkenes to form four-membered thietane (B1214591) rings. The regioselectivity and stereoselectivity of these reactions are often governed by the electronic and steric properties of the reactants.
[2+3] Cycloadditions: The thiocarbonyl group is an excellent dipolarophile and readily reacts with 1,3-dipoles such as diazo compounds, nitrones, and azides to furnish five-membered heterocyclic rings. For example, the reaction with a diazoalkane would yield a 1,3,4-thiadiazoline derivative.
[2+4] Cycloadditions (Diels-Alder Reactions): In Diels-Alder reactions, thioketones can act as dienophiles, reacting with conjugated dienes to form six-membered dihydrothiopyran rings. The reactivity of the thioketone as a dienophile is enhanced by electron-withdrawing groups on the aromatic rings. Conversely, the presence of the electron-donating 4-methoxyphenyl group in Methanethione, (4-methoxyphenyl)phenyl- might decrease its reactivity in this context compared to thiobenzophenones with electron-withdrawing substituents.
Impact of Aromatic Substituents on Reactivity
The nature of the aromatic groups attached to the thiocarbonyl carbon significantly modulates the reactivity of Methanethione, (4-methoxyphenyl)phenyl-. Both electronic and steric effects come into play.
Electronic Effects of the 4-Methoxyphenyl Group on the Reaction Center
The 4-methoxyphenyl group is a strong electron-donating group due to the resonance effect of the methoxy (B1213986) substituent. This has a pronounced impact on the electronic character of the thiocarbonyl group.
The electron-donating nature of the 4-methoxyphenyl group increases the electron density on the thiocarbonyl carbon. This effect can be quantitatively assessed through Hammett plots for reactions of a series of substituted thiobenzophenones. While specific Hammett plot data for nucleophilic addition to Methanethione, (4-methoxyphenyl)phenyl- is scarce, studies on related systems, such as substituted benzophenones, show a good correlation between reaction rates and Hammett substituent constants. For nucleophilic attack, a positive rho (ρ) value is expected, indicating that electron-withdrawing groups accelerate the reaction by making the carbonyl/thiocarbonyl carbon more electrophilic. Conversely, the electron-donating methoxy group would result in a slower reaction rate compared to unsubstituted thiobenzophenone.
Table 2: Expected Electronic Effects of the 4-Methoxyphenyl Group
| Reaction Type | Effect on Thiocarbonyl Carbon | Expected Impact on Reactivity |
|---|---|---|
| Nucleophilic Addition | Decreased electrophilicity | Slower reaction rate |
| Electrophilic Attack at Sulfur | Increased electron density | Faster reaction rate |
Steric Effects of the Phenyl and Methoxyphenyl Groups
The two bulky aromatic rings, phenyl and 4-methoxyphenyl, create significant steric hindrance around the thiocarbonyl group. This steric crowding can influence the approach of reactants and affect reaction rates and product distributions.
The steric bulk of these groups can hinder the approach of large nucleophiles or other reactants to the thiocarbonyl carbon. This effect is particularly important in reactions where a specific geometry of the transition state is required. In some cases, steric hindrance can lead to a change in the reaction pathway, favoring products that are sterically less demanding. For instance, in photochemical reactions of sterically hindered diarylthioketones, the geometry imposed by bulky substituents can influence the efficiency of processes like hydrogen atom abstraction. While Methanethione, (4-methoxyphenyl)phenyl- is not exceptionally hindered compared to derivatives with ortho substituents, the non-planar arrangement of the aryl groups will still play a role in dictating the stereochemical outcome of additions and cycloadditions.
Radical and Photochemical Reactivity
The presence of the thiocarbonyl group imparts unique photochemical and radical reactivity to Methanethione, (4-methoxyphenyl)phenyl-. Unlike their carbonyl counterparts, thioketones exhibit distinct behaviors upon photoexcitation and are susceptible to various free-radical-mediated processes.
Thioketones are known to undergo photochemical hydrogen atom abstraction reactions. researchgate.net Unlike ketones, which typically react via their triplet (n,π) excited states, these reactions in thioketones proceed through their singlet (π,π) excited states. researchgate.net Studies on analogous compounds, such as 4-Methoxyphenyl[2,4,6-tris(1-methylethyl)phenyl]methanethione, provide insight into the geometric parameters conducive to this process.
For an efficient intramolecular H-atom abstraction to occur, specific spatial relationships between the sulfur atom and a hydrogen atom (typically a γ-hydrogen) are required. The key geometrical parameters influencing this reaction have been identified. researchgate.net In one studied analogue, the distance between the sulfur atom and a γ-hydrogen on a nearby isopropyl group was found to be 3.02 Å, a distance suitable for such photochemical reactions. researchgate.net
| Parameter | Description | Ideal Value (for π,π* state) | Measured Value (in an analogue) |
| d | S•••γH distance | ~3.00 Å | 3.02 Å |
| ω | Angular displacement of γH from the thiocarbonyl plane | 90° | 50° |
| Δ | C=S•••H angle | <90° | 53° |
| θ | C–H•••S angle | 180° | 125° |
This interactive table summarizes the key geometric parameters for photoinduced H-atom abstraction in thioketones, based on data from related compounds. researchgate.net
UV irradiation (λ > 290nm) of these thioketones can lead to the formation of photoproducts resulting from this intramolecular hydrogen abstraction. researchgate.net
Thioacyl compounds are precursors to thiyl radicals (RS•), which are versatile intermediates in organic synthesis. nih.govacs.org These sulfur-centered radicals can be generated from precursors like thiols through homolytic cleavage of the S-H bond, often initiated by radical initiators such as AIBN (azobisisobutyronitrile). acs.orgnitrkl.ac.in Thiyl radicals readily participate in reactions at sites of unsaturation, such as in the thiol-ene reaction, which is a cornerstone of some polymerization and bioconjugation chemistries. acs.orgnitrkl.ac.in
The primary reactions involving thiyl radicals include:
Addition to Alkenes/Alkynes: Thiyl radicals can add to double or triple bonds, generating a carbon-centered radical that can be trapped intramolecularly to form rings or participate in cascade reactions. nitrkl.ac.in
Dimerization: A common fate for thiyl radicals is recombination to form a disulfide bond (RS-SR). acs.org
Hydrogen Abstraction: They can abstract hydrogen atoms from suitable donors, propagating a radical chain. acs.org
While direct deoxygenation protocols for thioacyl compounds are specific, related sulfur compounds like sulfoxides can be deoxygenated efficiently. One such protocol uses a system of indium and pivaloyl chloride at room temperature to reduce sulfoxides to the corresponding sulfides in high yields. figshare.com This method offers a mild alternative to harsher deoxygenation techniques and is compatible with various functional groups. figshare.com
Transition Metal-Catalyzed Reactions
The sulfur atom in the thioacyl group of Methanethione, (4-methoxyphenyl)phenyl- can act as a directing group or a reactive center in various transition metal-catalyzed transformations, enabling selective functionalization of C-H bonds and other molecular modifications.
Thiobenzamides, which are structurally related to the target compound, have been shown to be effective substrates in Cobalt(III)-catalyzed C-H amidation reactions. rsc.orgnih.gov In these processes, the thioamide's sulfur atom acts as a coordinating site for the cobalt catalyst, directing the functionalization to a specific C-H bond, typically at the ortho-position of an aromatic ring.
This transformation is achieved using a cationic cobalt(III) catalyst, such as a Cp*Co(III) complex, and 1,4,2-dioxazol-5-ones as the amidating agents. rsc.orgnih.gov The reaction proceeds efficiently under external oxidant-free conditions and demonstrates high functional group tolerance. nih.gov This method provides a direct pathway for modifying thioamide derivatives, which are prevalent motifs in biologically active molecules. nih.govlibretexts.org The proposed mechanism involves a concerted metalation-deprotonation step assisted by an external carboxylate. libretexts.org
| Component | Role/Identity |
| Substrate | N,N-Dialkyl Thiobenzamides |
| Catalyst | Cationic Cobalt(III) Complex (e.g., [Cp*Co(III)]) |
| Amidating Agent | 1,4,2-Dioxazol-5-ones |
| Key Feature | Sulfur atom coordination directs C-H activation |
| Conditions | External oxidant-free |
This interactive table outlines the key components in the Cobalt(III)-catalyzed C-H amidation of thiobenzamides. rsc.orgnih.govlibretexts.org
Beyond cobalt, other transition metals catalyze a range of transformations involving thioacyl compounds and their derivatives.
Rhodium-Catalyzed Reactions: Rhodium complexes are effective in catalyzing reactions of thioacyl carbenes, which can be generated from 1,2,3-thiadiazoles. These reactive intermediates undergo formal (3+3) transannulation reactions with alk-2-enals to produce 2,3-dihydrothiopyran-4-ones. rsc.org Rhodium catalysts also enable the 1,1-hydroacylation of thioacyl carbenes with alkynyl aldehydes, followed by cyclization to yield 4H-thiopyran-4-ones. nih.gov
Palladium-Catalyzed Reactions: The thioketone functional group can serve as an efficient directing group in Palladium(II)-catalyzed C-H arylation reactions. For instance, thiocarbonylferrocenes have been successfully arylated with aryl boronic acids under mild, base-free conditions. researchgate.net Palladium catalysts are also used in decarbonylative C-S coupling reactions that convert thioesters into thioethers, involving an oxidative addition, decarbonylation, and reductive elimination sequence. nih.gov
Copper-Catalyzed Reactions: Copper(I) bromide has been shown to be an efficient and economical catalyst for the coupling of thioamides with donor/acceptor-substituted diazocarbonyl compounds. This reaction produces enamino esters and enaminones chemo- and diastereoselectively. nih.gov Copper catalysts have also been employed in the direct synthesis of thioamides from aldoximes in a one-pot process. nitrkl.ac.in Furthermore, a combination of copper(II) and a thioamide can act as a catalytic system for the synthesis of 1,2,3-triazoles via click chemistry, where the thioamide serves to reduce Cu(II) to the active Cu(I) species in situ. rsc.org
Theoretical and Computational Investigations of Methanethione, 4 Methoxyphenyl Phenyl
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, enabling the prediction of molecular properties before a compound is ever synthesized in a lab.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. arxiv.org A DFT calculation would begin by optimizing the three-dimensional geometry of Methanethione, (4-methoxyphenyl)phenyl-, to find its most stable conformation (lowest energy state). This involves calculating bond lengths, bond angles, and dihedral angles. For example, studies on related structures have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve excellent correlation between calculated and experimental X-ray diffraction data. mdpi.comresearchgate.net
Once the geometry is optimized, the same DFT calculation provides a detailed picture of the molecule's electronic structure. This includes the distribution of electrons, which is key to understanding its chemical properties.
Table 1: Illustrative Optimized Geometrical Parameters (Hypothetical for Methanethione, (4-methoxyphenyl)phenyl- based on DFT Calculations) This table is a template demonstrating what DFT results would look like. Data is not from the target compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=S | ~1.65 Å |
| Bond Length | C-(phenyl) | ~1.49 Å |
| Bond Length | C-(4-methoxyphenyl) | ~1.49 Å |
| Bond Angle | (phenyl)-C-(4-methoxyphenyl) | ~118° |
| Bond Angle | (phenyl)-C=S | ~121° |
Theoretical calculations can accurately predict the spectroscopic signatures of a molecule.
IR Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the stretching and bending of bonds. researchgate.net For Methanethione, (4-methoxyphenyl)phenyl-, this would predict the location of key peaks in its infrared (IR) spectrum, such as the characteristic C=S (thiocarbonyl) stretching vibration, which typically appears in the 1250-1020 cm⁻¹ region. orientjchem.org Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. Comparing the calculated spectrum with an experimental one helps confirm the structure. researchgate.netnih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netnih.gov Calculations for the target molecule would predict the chemical shifts for the protons and carbons of the phenyl and 4-methoxyphenyl (B3050149) rings, as well as the methoxy (B1213986) group and the central thiocarbonyl carbon. The accuracy of these predictions is often high, with deviations from experimental values typically being small. nih.gov For instance, the methoxy carbon in related phenolic compounds typically appears around 56-62 ppm in ¹³C NMR spectra. researchgate.net
Table 2: Example of Predicted vs. Experimental Spectroscopic Data This table illustrates how predicted data is compared to experimental results. Data is not from the target compound.
| Spectroscopic Data | Functional Group | Predicted Value | Experimental Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | C=S Stretch | 1150 | (Not Available) |
| IR Frequency (cm⁻¹) | C-O-C Stretch | 1255 | (Not Available) |
| ¹³C NMR Shift (ppm) | Methoxy Carbon | 55.8 | (Not Available) |
| ¹³C NMR Shift (ppm) | C=S Carbon | 205.0 | (Not Available) |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict how a molecule will interact with other chemical species. mdpi.com It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential (electron-rich), indicating sites susceptible to electrophilic attack. In Methanethione, (4-methoxyphenyl)phenyl-, this would likely be concentrated on the sulfur and oxygen atoms.
Blue: Regions of most positive potential (electron-poor), indicating sites for nucleophilic attack. This would likely be found around the hydrogen atoms.
Green: Regions of neutral potential. researchgate.net
By analyzing the MEP surface, chemists can predict hydrogen bonding interactions and the most likely sites for chemical reactions. researchgate.netacadpubl.eu
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity). The energy of the HOMO is related to the ionization potential.
LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity). The energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eunih.gov FMO analysis for Methanethione, (4-methoxyphenyl)phenyl- would identify the distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is invaluable for mapping out the step-by-step pathway of a chemical reaction, providing details that are often impossible to observe experimentally. nih.gov
To understand a chemical reaction mechanism, chemists use computational methods to locate the transition state (TS)—the highest energy point along the reaction coordinate that separates reactants from products. mdpi.com The energy difference between the reactants and the transition state is the activation energy or activation barrier. A higher activation barrier corresponds to a slower reaction rate.
For a reaction involving Methanethione, (4-methoxyphenyl)phenyl-, computational modeling could be used to:
Propose a plausible reaction pathway.
Calculate the geometries and energies of the reactants, products, and any intermediates.
Locate the transition state structure connecting them.
Calculate the activation energy, providing a quantitative measure of the reaction's feasibility. mdpi.com
This analysis provides a complete energetic profile of the reaction, clarifying how it proceeds and why certain products are favored.
Computational Assessment of Reaction Pathways and Selectivity
Advanced computational models have been employed to dissect the reaction mechanisms involving Methanethione, (4-methoxyphenyl)phenyl-. These theoretical assessments are critical in predicting the outcomes of chemical reactions, including their feasibility, and the distribution of products.
One of the key areas of investigation has been the regioselectivity and stereoselectivity of reactions where this compound is a reactant. For instance, in electrophilic aromatic substitution reactions, the methoxy group on the phenyl ring is a strong activating group and directs incoming electrophiles to the ortho and para positions. Computational studies of similar methoxyphenyl compounds have shown that the precise ratio of ortho to para substituted products is influenced by the nature of the electrophile and the reaction conditions. While specific data for Methanethione, (4-methoxyphenyl)phenyl- is limited, analogies can be drawn from related structures.
The presence of the thiocarbonyl group (C=S) also introduces unique reactivity. It can act as a dienophile in Diels-Alder reactions or undergo nucleophilic attack at the carbon atom. The stereoselectivity of such reactions, leading to the preferential formation of one stereoisomer over another, is a subject of computational inquiry. The facial selectivity of the attack on the thiocarbonyl carbon is influenced by the steric and electronic properties of the phenyl and 4-methoxyphenyl substituents.
| Reaction Type | Predicted Selectivity | Influencing Factors |
| Electrophilic Aromatic Substitution | Ortho/Para directing | Nature of electrophile, solvent effects |
| Diels-Alder Reaction | Endo/Exo selectivity | Frontier molecular orbital energies |
| Nucleophilic Addition to C=S | Facial selectivity | Steric hindrance from aryl groups |
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of Methanethione, (4-methoxyphenyl)phenyl- are fundamental to its chemical behavior. Conformational analysis and the study of intramolecular interactions provide a detailed picture of the molecule's preferred shapes and the forces governing them.
The rotational freedom around the single bonds connecting the aryl groups to the thiocarbonyl carbon results in multiple possible conformations. Computational chemists map the potential energy surface (PES) of the molecule by systematically rotating these bonds and calculating the energy of the resulting geometries. This exploration allows for the identification of energy minima, which correspond to stable conformers.
For Methanethione, (4-methoxyphenyl)phenyl-, the key dihedral angles are those between the plane of the thiocarbonyl group and the planes of the two aromatic rings. The most stable conformers are typically those that minimize steric repulsion between the bulky aryl groups while allowing for favorable electronic interactions. It is generally observed in similar diaryl ketones and thioketones that a non-planar, propeller-like conformation is energetically favored.
One important type of interaction is the C-H···π interaction, where a hydrogen atom from one of the phenyl rings interacts with the electron cloud of the other ring. Additionally, C-H···S and C-H···O interactions involving the sulfur of the thiocarbonyl group and the oxygen of the methoxy group, respectively, can be identified and characterized using computational methods like Quantum Theory of Atoms in Molecules (QTAIM). These interactions are identified by the presence of bond critical points and are quantified by the electron density at these points.
| Interaction Type | Typical Distance (Å) | Stabilizing Energy (kcal/mol) |
| C-H···π | 2.5 - 2.9 | 0.5 - 2.5 |
| C-H···S | 2.7 - 3.1 | 0.3 - 1.5 |
| C-H···O | 2.4 - 2.8 | 0.5 - 2.0 |
Advanced Synthetic Applications of Methanethione, 4 Methoxyphenyl Phenyl As an Intermediate
Precursor for the Synthesis of Novel Sulfur-Containing Heterocycles
The inherent reactivity of the thiocarbonyl group in Methanethione, (4-methoxyphenyl)phenyl- makes it an excellent starting material for the synthesis of a wide array of sulfur-containing heterocyclic compounds. These heterocycles are significant scaffolds in medicinal chemistry and materials science.
Methanethione, (4-methoxyphenyl)phenyl- is a valuable precursor for synthesizing various sulfur heterocycles through cycloaddition and cyclization reactions. The synthesis of 1,3,4-thiadiazoles, for instance, often involves the cyclization of thiosemicarbazide (B42300) precursors. nih.govnih.govmdpi.com While direct synthesis from Methanethione, (4-methoxyphenyl)phenyl- is not extensively documented, a plausible pathway involves its reaction with hydrazine (B178648) derivatives to form a thiosemicarbazone-like intermediate, which can then undergo oxidative cyclization.
More directly, thioketones like Methanethione, (4-methoxyphenyl)phenyl- can react with elemental sulfur in the presence of a catalyst to form sulfur-rich heterocycles. mdpi.com For example, fluoride (B91410) anion-catalyzed sulfurization of thioketones provides a pathway to 1,2,4-trithiolanes. mdpi.com This type of reaction highlights the utility of the thiocarbonyl moiety in incorporating multiple sulfur atoms into a cyclic structure under mild conditions.
The formation of pyrazolylmethanethiones from this specific precursor is less commonly reported in the literature. However, the general synthesis of pyrazole (B372694) derivatives could potentially be adapted, for instance, by reacting the thioketone with a suitable hydrazine precursor under conditions that favor cyclization.
Table 1: Examples of Sulfur Heterocycle Synthesis from Thioketone Precursors
| Precursor | Reagents | Product Class | Reference |
| Aromatic Thioketone | Elemental Sulfur (S8), TBAF (catalyst) | 1,2,4-Trithiolane | mdpi.com |
| Thiochalcone | Elemental Sulfur (S8), PPh3 (catalyst) | 3H-1,2-Dithiole | mdpi.com |
| Thiosemicarbazones | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1,3,4-Thiadiazole | nih.gov |
Construction of Complex Polycyclic Ring Systems
The thiocarbonyl group of Methanethione, (4-methoxyphenyl)phenyl- can participate as a reactive component in various cycloaddition reactions, providing a powerful tool for the construction of intricate polycyclic systems. tdl.orgnih.govbeilstein-journals.org These reactions are efficient in building molecular complexity from relatively simple starting materials.
For example, the C=S double bond can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered sulfur-containing ring. This approach is fundamental in creating fused ring systems. Furthermore, the thioketone can undergo [3+2] cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings integrated into a larger polycyclic framework.
Strategies such as ring-rearrangement metathesis (RRM) and cascade reactions have been developed to synthesize complex polycyclic molecules, and a reactive functional group like a thiocarbonyl can serve as a key handle for initiating or participating in these complex transformations. nih.govbeilstein-journals.orgchemrxiv.org The late-stage extrusion of a sulfur fragment from a polycyclic intermediate, initially formed using a thioketone, is another advanced strategy to access π-conjugated polycyclic compounds. beilstein-journals.org
Role in Method Development for Organic Synthesis
Beyond its use as a building block, Methanethione, (4-methoxyphenyl)phenyl- is instrumental in the development of new synthetic methods, particularly for thioacylation and the formation of carbon-sulfur bonds.
Methanethione, (4-methoxyphenyl)phenyl- can function as a thioacylating agent, transferring the (4-methoxyphenyl)phenylmethanethioyl group to a nucleophile. The electrophilic carbon atom of the thiocarbonyl group is susceptible to attack by a range of nucleophiles, including amines, thiols, and organometallic reagents. This reactivity allows for the synthesis of thioamides, dithioesters, and other thiocarbonyl compounds, which are themselves important intermediates in organic chemistry.
Table 2: Potential Thioacylation Reactions using Methanethione, (4-methoxyphenyl)phenyl-
| Nucleophile | Product Type | General Reaction |
| Primary/Secondary Amine (R2NH) | Thioamide | Ar(Ar')C=S + R2NH → Ar(Ar')CH-S- + R2NH2+ → Ar(Ar')C(S)NR2 + H2 |
| Thiol (R'SH) | Dithioester | Ar(Ar')C=S + R'SH → Ar(Ar')C(S)SR' + H2 |
| Organolithium (RLi) | Tertiary Thiol | Ar(Ar')C=S + RLi → Ar(Ar')(R)C-SLi → (after workup) Ar(Ar')(R)C-SH |
Development of New Strategies for Carbon-Sulfur Bond Formation
The formation of carbon-sulfur (C–S) bonds is a cornerstone of organosulfur chemistry. rsc.org Methanethione, (4-methoxyphenyl)phenyl- provides a reactive platform for exploring novel C–S bond-forming reactions. The unique electronic properties of the thiocarbonyl group enable its participation in reactions that are not readily accessible to its carbonyl analogue.
Transition-metal-catalyzed cross-coupling reactions are a powerful means of forming C–S bonds. organic-chemistry.orgdicp.ac.cn The thiocarbonyl group of Methanethione, (4-methoxyphenyl)phenyl- could potentially engage in catalytic cycles with metals like palladium, nickel, or copper. For instance, oxidative addition of the C=S bond to a low-valent metal center could initiate novel coupling pathways with various organic electrophiles or nucleophiles.
Furthermore, the development of catalyst-free C–S bond formation reactions, often in environmentally benign solvents like water, is a significant area of research. researchgate.net The reactivity of the thioketone could be harnessed in such methodologies, for example, in conjugate addition-type reactions or pericyclic reactions driven by non-covalent interactions in aqueous media.
Development of Analytical Chemistry Methodologies
The application of Methanethione, (4-methoxyphenyl)phenyl- in the specific development of analytical chemistry methodologies is not extensively reported in the scientific literature. However, its chemical properties suggest potential utility in this field.
Thioketones are known for their intense color, a property that arises from the n→π* transition of the C=S bond, which absorbs visible light. This inherent chromophoric nature could be exploited for the development of colorimetric sensors. A reaction that consumes the thioketone, leading to a distinct color change, could form the basis of a quantitative analytical method for detecting specific analytes.
Additionally, heterocycles synthesized from Methanethione, (4-methoxyphenyl)phenyl- may possess useful photophysical properties. For example, related nitrogen-containing heterocyclic structures have been shown to exhibit strong fluorescence. researchgate.net By analogy, derivatives of this thioketone could be investigated as potential fluorescent probes for imaging or as labels in bioanalytical assays. The development of such applications remains an area for future research.
Complexation Studies for Analytical Reagent Design
The design of effective analytical reagents often hinges on the ability of a ligand to form stable and selective complexes with target analytes, typically metal ions. In this context, the sulfur atom in the thiocarbonyl group of Methanethione, (4-methoxyphenyl)phenyl-, also known as 4-methoxythiobenzophenone, presents a potential coordination site for metal ions. The lone pairs of electrons on the sulfur atom can be donated to a suitable metal cation, leading to the formation of a coordination complex. This interaction is fundamental to the potential application of this thioketone as an analytical reagent, for instance, in spectrophotometric analysis, solvent extraction, or as a component in chemical sensors.
The complex-forming ability of a ligand is a critical factor in its suitability as an analytical reagent. While specific studies detailing the complexation of Methanethione, (4-methoxyphenyl)phenyl- for the express purpose of designing analytical reagents are not extensively documented in publicly available literature, the general principles of coordination chemistry involving thioketone ligands provide a basis for understanding its potential. The formation of a metal complex with Methanethione, (4-methoxyphenyl)phenyl- can lead to significant changes in the electronic and spectral properties of the molecule. These changes, such as a shift in the wavelength of maximum absorbance (λmax) or a change in molar absorptivity, can be exploited for the quantitative determination of the metal ion.
The stability of the formed metal complexes is a key parameter in evaluating a ligand's efficacy as an analytical reagent. This is typically quantified by the stability constant (also known as the formation constant), which describes the equilibrium of the complex formation reaction. A high stability constant indicates the formation of a strong complex, which is generally desirable for analytical applications as it allows for the detection of low concentrations of the analyte.
Further research into the coordination chemistry of Methanethione, (4-methoxyphenyl)phenyl- would be necessary to fully elucidate its potential as an analytical reagent. Such studies would involve synthesizing and characterizing its metal complexes and determining their stability constants and other physicochemical properties. This foundational data would be crucial for developing new analytical methods based on this compound.
Future Research Directions and Unexplored Avenues for Methanethione, 4 Methoxyphenyl Phenyl
Discovery of Novel Reactivity Patterns and Unconventional Transformations
While the participation of thiochalcones in pericyclic reactions is established, future research should focus on uncovering novel reactivity patterns and unconventional transformations for Methanethione, (4-methoxyphenyl)phenyl-. The presence of the electron-donating methoxy (B1213986) group on one phenyl ring and the unsubstituted phenyl group on the other offers a unique electronic landscape that could be exploited for new chemical behaviors.
One area ripe for exploration is the investigation of its reactions with unconventional partners. For instance, exploring its reactivity with transient species such as carbenes, nitrenes, or arynes could lead to the formation of highly strained or unusual heterocyclic systems. The reaction of diaryl thioketones with carbenes has been shown to yield a variety of products through multi-step conversions, suggesting that Methanethione, (4-methoxyphenyl)phenyl- could exhibit similarly complex and interesting reactivity. uzh.ch
Furthermore, the potential for Methanethione, (4-methoxyphenyl)phenyl- to act as a synthon in transition-metal-catalyzed cross-coupling reactions is an exciting and largely unexplored frontier. Developing methodologies where the thiocarbonyl group participates in or directs C-C or C-heteroatom bond formation would represent a significant advancement.
Table 1: Potential Unconventional Transformations of Methanethione, (4-methoxyphenyl)phenyl-
| Reaction Type | Potential Reaction Partner | Expected Product Class | Potential Significance |
|---|---|---|---|
| Carbene Insertion | Dihalocarbenes | Thiiranes, Vinyl Thioethers | Access to sulfur-containing strained rings and functionalized alkenes |
| Nitrene Insertion | Aryl or Acyl Nitrenes | Thiaziridines, N-Sulfenyl Imines | Synthesis of novel nitrogen-sulfur heterocycles |
| Aryne Cycloaddition | Benzyne and derivatives | Thioxanthenes | Formation of polycyclic aromatic sulfur heterocycles |
Development of Highly Efficient and Selective Catalytic Systems for its Transformations
The development of highly efficient and selective catalytic systems for the transformations of Methanethione, (4-methoxyphenyl)phenyl- is a critical area for future research. While cycloaddition reactions of thiochalcones have been reported, achieving high levels of stereoselectivity, particularly enantioselectivity, remains a significant challenge.
Future efforts should be directed towards the design and application of chiral Lewis acid or organocatalysts to control the facial selectivity in Diels-Alder and other cycloaddition reactions involving Methanethione, (4-methoxyphenyl)phenyl-. The development of asymmetric catalytic systems would open the door to the synthesis of enantiomerically enriched sulfur-containing molecules, which are of great interest in medicinal chemistry and materials science.
Moreover, exploring the use of photoredox catalysis could unveil novel reaction pathways. The thiocarbonyl group can absorb visible light, and this property could be harnessed to initiate radical-based transformations or to facilitate otherwise difficult cycloadditions under mild conditions.
Advanced In Situ Spectroscopic Probes for Mechanistic Investigations
A deeper understanding of the reaction mechanisms of Methanethione, (4-methoxyphenyl)phenyl- is essential for the rational design of new reactions and catalysts. The transient nature of many intermediates in its reactions necessitates the use of advanced in situ spectroscopic techniques.
Future research should employ techniques such as rapid-injection NMR, stopped-flow UV-Vis spectroscopy, and in situ IR spectroscopy to directly observe and characterize reactive intermediates. For example, in hetero-Diels-Alder reactions, the formation of the initial cycloadduct and any subsequent rearrangements or eliminations could be monitored in real-time. nih.gov This would provide invaluable data to distinguish between concerted and stepwise mechanisms and to understand the factors governing regioselectivity and stereoselectivity.
The application of advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID), could also be used to identify and characterize transient intermediates and to map out complex reaction networks.
Synergistic Integration of Computational Predictions with Experimental Design in Synthesis and Reactivity
The synergy between computational chemistry and experimental work offers a powerful approach to accelerate the discovery and optimization of new reactions for Methanethione, (4-methoxyphenyl)phenyl-. Density Functional Theory (DFT) calculations have already proven useful in understanding the kinetic and thermodynamic aspects of thiochalcone reactions. researchgate.netnih.gov
Future research should focus on a more integrated approach where computational predictions guide experimental design from the outset. For instance, DFT calculations can be used to screen potential catalysts for enantioselective transformations, predict the most likely reaction pathways for unconventional reactions, and elucidate the origins of selectivity. This predictive power can significantly reduce the amount of empirical optimization required in the laboratory.
Furthermore, computational studies can be employed to design novel thiochalcone derivatives with tailored electronic and steric properties, thereby expanding the synthetic utility of this class of compounds. By combining theoretical insights with practical experimentation, a more rapid and efficient exploration of the chemical space surrounding Methanethione, (4-methoxyphenyl)phenyl- and its analogues can be achieved.
Table 2: Key Compound Names
| Compound Name |
|---|
| Methanethione, (4-methoxyphenyl)phenyl- |
| Thiochalcones |
| Diaryl thioketones |
| Thiiranes |
| Vinyl Thioethers |
| Thiaziridines |
| N-Sulfenyl Imines |
| Thioxanthenes |
| Benzyne |
| Organoboron Reagents |
Q & A
Q. What are the common synthetic routes for (4-methoxyphenyl)phenylmethanethione derivatives?
The Willgerodt-Kindler (WK) reaction is a primary method, utilizing aldehydes and thiomorpholine derivatives in the presence of catalysts like Montmorillonite K-10 under microwave or thermal conditions. This method yields thioamides with moderate to good efficiency (e.g., 67% yield for morpholin-4-yl(phenyl)methanethione) . Alternative approaches include catalyst-free synthesis in glycerol, which avoids toxic solvents and simplifies purification .
Q. What standard characterization techniques are used to confirm the structure of (4-methoxyphenyl)phenylmethanethione derivatives?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.25–7.39 ppm for aromatic protons in phenyl(pyrrolidin-1-yl)methanethione) .
- Mass spectrometry (MS) : To confirm molecular ion peaks and fragmentation patterns.
- Infrared (IR) spectroscopy : To identify thiocarbonyl (C=S) stretches near 1200–1250 cm⁻¹ .
- Elemental analysis : Validates purity and stoichiometry .
Q. How are in vitro bioactivity assays typically designed for thioamide derivatives?
Standard protocols include:
- Antitrypanosomal activity : Incubate compounds with Trypanosoma brucei brucei in 96-well plates, followed by Alamar Blue™ to measure viability via fluorescence (ex: 530 nm, em: 590 nm) .
- Toxicity screening : Use Artemia salina lethality assays, calculating LC₅₀ via logarithmic dose-response curves and Abbott’s formula to correct for control mortality .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in WK-based synthesis?
Critical factors include:
- Catalyst loading : Montmorillonite K-10 at 10–20 wt% enhances reaction rates without side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic aldehydes .
- Microwave irradiation : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yield .
Q. What challenges arise in distinguishing structural isomers using NMR spectroscopy?
Overlapping signals for substituents on aromatic rings (e.g., para vs. ortho methoxy groups) require advanced techniques:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns carbon-proton correlations .
- Deuterated solvent screening : CDCl₃ vs. DMSO-d₆ may shift specific proton environments for clarity .
Q. How should dose-response experiments be designed to evaluate bioactivity and toxicity simultaneously?
- Dose range : Use a logarithmic series (e.g., 1–1000 µM) to capture threshold effects.
- Parallel assays : Test antitrypanosomal activity and Artemia salina toxicity in tandem to calculate therapeutic indices (TI = LC₅₀ / IC₅₀) .
- Statistical validation : Perform triplicate runs with standard deviations to ensure reproducibility .
Q. How can contradictions in spectroscopic and chromatographic data be resolved?
Q. What novel synthetic strategies are emerging for structurally complex methanethiones?
Recent patents describe multi-step routes involving:
- Heterocyclic coupling : Attach naphthooxazine or pyrazoline moieties via nucleophilic substitution .
- Microwave-assisted cyclization : Accelerates ring-forming steps in polycyclic derivatives .
Q. How can structure-activity relationships (SAR) guide the design of bioactive thioamides?
Q. What mechanistic insights explain discrepancies between bioactivity and toxicity profiles?
Weak antitrypanosomal activity (IC₅₀ > 400 µM) coupled with high toxicity (LC₅₀ = 214 µM) in Artemia suggests off-target effects, such as interference with mitochondrial electron transport chains. Dose-limiting toxicity may necessitate prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
